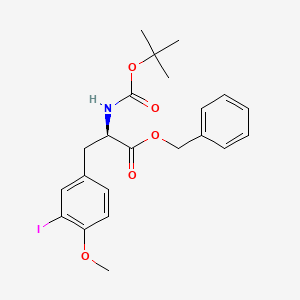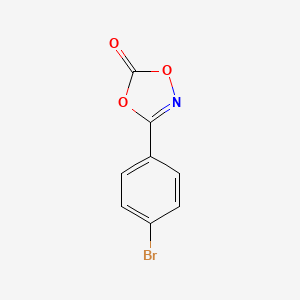![molecular formula C6H3BrClN3 B13903348 5-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13903348.png)
5-bromo-7-chloro-1H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of a benzene ring fused to a triazole ring, with bromine and chlorine substituents at the 5 and 7 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-chloro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-chlorobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to form the triazole ring.
Reaction Conditions:
Reactants: 5-bromo-2-chlorobenzonitrile, sodium azide
Catalyst: Copper (I) iodide
Solvent: Dimethylformamide (DMF)
Temperature: 100-120°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Coupling: Palladium catalysts, such as palladium on carbon, in the presence of ligands like triphenylphosphine.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Coupling Products: Biaryl or alkyl-aryl triazole derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mecanismo De Acción
The mechanism of action of 5-bromo-7-chloro-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine and chlorine substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-7-methoxy-1H-benzo[d][1,2,3]triazole
- 5-Chloro-7-methyl-1H-benzo[d][1,2,3]triazole
- 5-Bromo-7-fluoro-1H-benzo[d][1,2,3]triazole
Uniqueness
5-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable scaffold for drug discovery and materials science.
Propiedades
Fórmula molecular |
C6H3BrClN3 |
|---|---|
Peso molecular |
232.46 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-2H-benzotriazole |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11) |
Clave InChI |
XXCBCTVHHOTXRL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=NNN=C21)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate](/img/structure/B13903282.png)


![N-[1-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B13903303.png)


![5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B13903314.png)



![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)
![3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
![(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13903340.png)
